molecular formula C13H10N2O2 B2972327 4-[(E)-2-(2-nitrophenyl)vinyl]pyridine CAS No. 138457-93-9

4-[(E)-2-(2-nitrophenyl)vinyl]pyridine

Cat. No.: B2972327
CAS No.: 138457-93-9
M. Wt: 226.235
InChI Key: SXRUWBQSYQWBAF-AATRIKPKSA-N
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Description

4-[(E)-2-(2-nitrophenyl)vinyl]pyridine is an organic compound characterized by the presence of a pyridine ring substituted with a vinyl group bearing a nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-(2-nitrophenyl)vinyl]pyridine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the Suzuki–Miyaura coupling reaction suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-(2-nitrophenyl)vinyl]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The vinyl group can participate in substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be employed.

Major Products Formed

    Oxidation: Products may include nitro derivatives or carboxylic acids.

    Reduction: The major product is 4-[(E)-2-(2-aminophenyl)vinyl]pyridine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-[(E)-2-(2-nitrophenyl)vinyl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-2-(2-nitrophenyl)vinyl]pyridine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the pyridine ring can coordinate with metal ions, influencing various biochemical and chemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[(E)-2-(4-Nitrophenyl)vinyl]pyridine: Similar structure but with the nitrophenyl group in a different position.

    4-[(E)-2-(4-Nitrophenyl)vinyl]pyridine: Similar structure with the nitrophenyl group in the para position.

Uniqueness

4-[(E)-2-(2-nitrophenyl)vinyl]pyridine is unique due to the specific positioning of the nitrophenyl group, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

4-[(E)-2-(2-nitrophenyl)ethenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c16-15(17)13-4-2-1-3-12(13)6-5-11-7-9-14-10-8-11/h1-10H/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRUWBQSYQWBAF-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=CC=NC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=CC=NC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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